4-Methyl-2-methylsulfanyl-1-nitrobenzene
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Overview
Description
4-Methyl-2-methylsulfanyl-1-nitrobenzene is an organic compound with a benzene ring substituted with a methyl group, a methylsulfanyl group, and a nitro group. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-methylsulfanyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-2-methylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the exothermic nature of nitration reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-methylsulfanyl-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: 4-Methyl-2-methylsulfonyl-1-nitrobenzene.
Reduction: 4-Methyl-2-methylsulfanyl-1-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-methylsulfanyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-methylsulfanyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-methylsulfanyl-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-Methyl-2-methylsulfonyl-1-nitrobenzene: Similar structure but with a sulfone group instead of a methylsulfanyl group.
Uniqueness
4-Methyl-2-methylsulfanyl-1-nitrobenzene is unique due to the presence of both a nitro group and a methylsulfanyl group on the benzene ring.
Properties
CAS No. |
29690-22-0 |
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Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3 |
InChI Key |
PSHOIEMEQBSIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
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